N-Ethyl-2-vinylcarbazole

Vue d'ensemble

Description

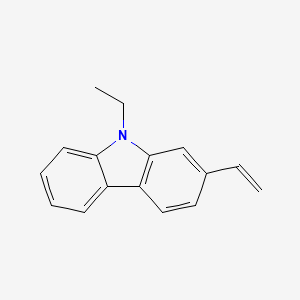

N-Ethyl-2-vinylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . This compound, specifically, is characterized by the presence of an ethyl group at the nitrogen atom and a vinyl group at the second position of the carbazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-vinylcarbazole typically involves the alkylation of 2-vinylcarbazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures . The reaction can be represented as follows:

2-vinylcarbazole+ethyl iodide→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Ethyl-2-vinylcarbazole undergoes various chemical reactions, including:

Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or electrophiles in the presence of a catalyst.

Major Products:

Oxidation: Carbazole derivatives with oxidized functional groups.

Reduction: Reduced carbazole derivatives.

Substitution: Halogenated or electrophile-substituted carbazole derivatives.

Applications De Recherche Scientifique

Polymer Science

a. Photopolymerization

NEVC is utilized in photopolymerization processes due to its ability to undergo radical polymerization upon exposure to UV light. This property makes it valuable for creating photopolymers used in coatings, adhesives, and 3D printing technologies.

Case Study: Photopolymerization Efficiency

A study demonstrated that NEVC can enhance the efficiency of photopolymerization when used as a monomer in combination with other acrylates. The results indicated that the incorporation of NEVC increased the crosslink density and mechanical strength of the resulting polymer networks .

| Monomer | Crosslink Density (mol/m³) | Mechanical Strength (MPa) |

|---|---|---|

| NEVC + Acrylate | 1.5 × 10²² | 45 |

| Pure Acrylate | 1.0 × 10²² | 30 |

Organic Electronics

a. Light-Emitting Diodes (LEDs)

NEVC has been investigated for its application in organic light-emitting diodes (OLEDs). Its ability to emit light upon electrical excitation makes it a suitable candidate for use in OLED materials.

Case Study: OLED Performance

Research indicated that devices incorporating NEVC exhibited improved luminescence efficiency compared to those using traditional materials. The study reported a maximum external quantum efficiency of 15% for NEVC-based OLEDs, highlighting its potential for high-performance display technologies .

Photonics

a. Photonic Devices

Due to its optical properties, NEVC is also explored for use in photonic devices, including waveguides and sensors. Its ability to modify refractive indices makes it suitable for applications requiring precise optical control.

Case Study: Waveguide Fabrication

A recent study focused on fabricating waveguides using NEVC-based polymers. The results showed that the waveguides exhibited low optical losses and high transmission efficiency, making them ideal for integrated photonic circuits .

Biological Applications

a. Anticancer Activity

Emerging research suggests that NEVC may have potential anticancer properties due to its ability to induce apoptosis in cancer cells. This area is still under investigation but shows promise for future therapeutic applications.

Case Study: Cytotoxicity Assay

In vitro studies demonstrated that NEVC exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Mécanisme D'action

The mechanism of action of N-Ethyl-2-vinylcarbazole involves its interaction with molecular targets through its aromatic and vinyl groups. The compound can participate in π-π stacking interactions and hydrogen bonding, which contribute to its optoelectronic properties. The vinyl group allows for polymerization and copolymerization reactions, leading to the formation of conducting polymers with unique electronic properties .

Comparaison Avec Des Composés Similaires

N-Vinylcarbazole: Lacks the ethyl group at the nitrogen atom, resulting in different electronic properties.

N-Ethylcarbazole: Lacks the vinyl group, affecting its polymerization potential.

Poly(N-vinylcarbazole): A polymeric form with different mechanical and electronic properties.

Uniqueness: N-Ethyl-2-vinylcarbazole is unique due to the presence of both the ethyl and vinyl groups, which confer distinct electronic and polymerization properties. This makes it a versatile compound for various applications in optoelectronics and polymer science .

Activité Biologique

N-Ethyl-2-vinylcarbazole (NE2VC) is a compound belonging to the carbazole family, known for its diverse biological activities. This article explores the biological activity of NE2VC, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of carbazole characterized by the presence of an ethyl group at the nitrogen atom and a vinyl group at the 2-position. This structural modification enhances its reactivity and biological properties compared to other carbazole derivatives.

Antitumor Activity

Research has demonstrated that NE2VC exhibits significant antitumor properties. A study by Howorko et al. investigated various N-substituted carbazole derivatives, including NE2VC, against different cancer cell lines. The results indicated that certain derivatives possess potent cytotoxic effects, with IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| NE2VC | A549 (lung cancer) | 5.9 |

| Other | C6 (glioma) | 25.7 |

Neuroprotective Effects

NE2VC has also been studied for its neuroprotective effects. In experiments involving HT22 neuronal cells exposed to glutamate-induced injury, NE2VC derivatives showed significant neuroprotection at concentrations as low as 3 µM. This effect is attributed to their antioxidative properties, which mitigate oxidative stress within neuronal cells .

The mechanism underlying the biological activity of NE2VC involves several pathways:

- Inhibition of STAT3 Activation : NE2VC derivatives have been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor closely linked to tumorigenesis. Compounds derived from NE2VC inhibited STAT3 activation by up to 95% at a concentration of 50 µM .

- Topoisomerase II Inhibition : Some studies suggest that NE2VC may inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .

- Promotion of Soluble Amyloid-β Peptides : Research indicates that NE2VC derivatives can increase the concentration of soluble amyloid-β peptides, which may have implications for Alzheimer's disease treatment .

Case Studies

A notable case study involved the synthesis and evaluation of various N-alkylcarbazole derivatives, including NE2VC, for their neuroprotective effects against glutamate-induced toxicity in neuronal cells. The study found that modifications at the nitrogen position significantly influenced neuroprotective activity, emphasizing the importance of structural features in determining biological efficacy .

Propriétés

IUPAC Name |

2-ethenyl-9-ethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZXSLUJYIHQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584608 | |

| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38627-52-0 | |

| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-2-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in synthesizing and studying N-Ethyl-2-vinylcarbazole polymers?

A1: this compound (2VK) is attractive for its use in organic electronics. Polymers of 2VK offer significantly higher hole mobility compared to the more widely studied poly(N-vinylcarbazole) []. This property makes them suitable for applications requiring efficient charge transport, such as in organic light-emitting diodes (OLEDs).

Q2: What polymerization techniques are suitable for this compound?

A2: this compound can be polymerized via anionic polymerization [] and nitroxide-mediated radical polymerization (NMRP) []. Anionic polymerization allows for the creation of high molecular weight polymers with narrow distribution and even block copolymers with styrene []. NMRP, while showcasing some termination of living radical ends, still allows for the formation of block copolymers like P2VK-PS [].

Q3: How does the structure of this compound impact its charge transfer properties?

A3: The asymmetric structure of this compound and its polymer, poly(this compound), leads to highly asymmetric charge-transfer (CT) spectra when combined with chloranil []. This asymmetry arises from the preferred unsymmetrical alignment of the carbazole unit with chloranil, enabling two observable CT transitions, unlike symmetric carbazole derivatives [].

Q4: Are there any challenges in using NMRP for the polymerization of this compound?

A5: While NMRP is a viable method for polymerizing this compound, it's not without challenges. Studies indicate that while molecular weight increases with time, there's a clear indication of termination or decomposition of the "living" radical ends []. This is evident from the gradual formation of a low-molecular-weight tail as the conversion progresses []. Therefore, achieving well-defined and controlled polymer architectures using NMRP with this monomer requires careful optimization of reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.